N-(2-chloro-4-fluorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a substituted phenyl ring with a triazolopyridazine moiety and a piperazine ring, making it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN7O/c18-13-9-12(19)1-2-14(13)21-17(27)10-24-5-7-25(8-6-24)16-4-3-15-22-20-11-26(15)23-16/h1-4,9,11H,5-8,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZHDLLHCBBEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions to form the triazolopyridazine ring.
Substitution on the Phenyl Ring: The 2-chloro-4-fluoroaniline is synthesized through halogenation reactions, where chlorine and fluorine atoms are introduced onto the benzene ring.
Coupling Reactions: The triazolopyridazine core is then coupled with the substituted phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Formation of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazolopyridazine intermediate reacts with piperazine under controlled conditions.
Final Acylation: The final step involves the acylation of the piperazine derivative with chloroacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen atoms in the triazolopyridazine ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Oxidized forms of the triazolopyridazine ring.
Reduction: Reduced forms of the triazolopyridazine ring.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes, receptors, and other proteins.
Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety is known to interact with various biological pathways, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular processes, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-2-[4-(pyridazin-3-yl)piperazin-1-yl]acetamide
- N-(2-chloro-4-fluorophenyl)-2-[4-(1,2,4-triazol-3-yl)piperazin-1-yl]acetamide
- N-(2-chloro-4-fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
Uniqueness
N-(2-chloro-4-fluorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide stands out due to the presence of the triazolopyridazine ring, which provides unique electronic and steric properties. This makes it more selective in its biological interactions compared to similar compounds, potentially leading to better efficacy and reduced side effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
